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In the fields of organometallic chemistry and catalysis, the steric and electronic properties of

phosphine ligands (PR₃) are pivotal in determining the reactivity, selectivity, and stability of

metal complexes. The Tolman cone angle (θ) has long been a foundational metric for

quantifying the steric bulk of these ligands. This guide provides a comparison of cone angles

for various common triarylphosphine ligands, supported by the experimental methodologies

used for their determination.

Understanding the Tolman Cone Angle
Introduced by Chadwick A. Tolman, the cone angle is a measure of the steric bulk of a

phosphine ligand when coordinated to a metal center.[1] It is defined as the apex angle of a

cone, with the metal at the vertex, that encompasses the van der Waals radii of the outermost

atoms of the ligand's substituents.[1][2] This parameter is crucial for predicting how many

ligands can fit around a metal center and for understanding the steric influence on catalytic

reaction pathways.[2][3]

Comparative Data of Triarylphosphine Cone Angles
The steric hindrance of triarylphosphine ligands can be conveniently compared using their

Tolman cone angles. The table below presents a compilation of these values for several widely

used ligands.
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Ligand Name Abbreviation Cone Angle (θ) in degrees

Triphenylphosphine PPh₃ 145

Tri(o-tolyl)phosphine P(o-Tol)₃ 194

Tri(m-tolyl)phosphine P(m-Tol)₃ 165

Tri(p-tolyl)phosphine P(p-Tol)₃ 145

Tris(pentafluorophenyl)phosphi

ne
P(C₆F₅)₃ 184

Tris(2,4,6-

trimethylphenyl)phosphine

(Mesityl)

PMes₃ 212

Tris(1-naphthyl)phosphine P(1-Naph)₃ 225

Diphenyl(p-

sulfonatophenyl)phosphine
TPPMS 145

Note: Cone angle values can vary slightly depending on the method of determination (e.g.,

physical models, X-ray crystallography, or computational methods) and the specific complex

from which they are derived.[4][5]

Experimental Protocols
The determination of the Tolman cone angle can be approached through several methods, from

the original physical models to modern computational techniques.

Tolman's Original Method (Physical Models)
The initial cone angles were determined by Tolman using carefully constructed physical space-

filling (CPK) models.[1][6]

Methodology:

A tetrahedral nickel complex, Ni(PR₃)L₃, was used as the reference geometry.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2019/dt/c9dt02876e
https://www.researchgate.net/publication/226505845_Determination_of_the_Tolman_cone_angle_from_crystallographic_parameters_and_a_statistical_analysis_using_the_crystallographic_data_base
https://en.wikipedia.org/wiki/Ligand_cone_angle
https://diposit.ub.edu/server/api/core/bitstreams/483a43f9-f1ed-4335-b3fb-86832495fdee/content
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Ni-P bond length was standardized to an empirical value of 2.28 Å, based on average

distances from crystal structures.[6]

A physical model of the phosphine ligand was constructed.

The cone angle was then measured as the angle that would encompass the entire ligand,

assuming free rotation of the aryl groups around the P-C bonds.[1]

X-ray Crystallography
A more precise method for determining cone angles involves the analysis of data from single-

crystal X-ray diffraction (SCXRD).[5][7] This technique provides the exact three-dimensional

arrangement of atoms in a crystalline solid.[8][9]

Methodology:

Crystal Growth: A suitable single crystal of a metal-phosphine complex is grown from a

supersaturated solution.[9]

Data Collection: The crystal is mounted on a goniometer and irradiated with a

monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is recorded.[8]

Structure Solution and Refinement: The diffraction data is used to calculate an electron

density map of the crystal's unit cell. From this map, the positions of the individual atoms are

determined.

Cone Angle Calculation: With the precise atomic coordinates and bond lengths from the

solved crystal structure, the cone angle can be calculated geometrically. This method has the

advantage of reflecting the actual conformation of the ligand in a specific complex, rather

than an idealized model.[5]

Computational Chemistry (DFT/MM)
Modern computational methods, such as Density Functional Theory (DFT) and Molecular

Mechanics (MM), are now widely used to calculate cone angles.[3][4][10] These in silico

approaches allow for the high-throughput screening of ligands and the study of complexes that

are difficult to crystallize.
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Methodology:

Model Building: A 3D model of the metal-phosphine complex is built using molecular

modeling software.

Conformational Search: For flexible ligands, a conformational screening is often performed

using MM to identify the lowest energy structure.[3][4][10]

Geometry Optimization: The geometry of the lowest-energy conformer is then optimized at a

higher level of theory, typically DFT.[3][4][10]

Cone Angle Extraction: From the optimized geometry, which provides precise atomic

coordinates, the cone angle is calculated. This can be done for various coordination

environments (e.g., linear, tetrahedral, octahedral) to observe how steric behavior changes

with the coordination sphere.[4][10]

Visualization of the Tolman Cone Angle
The following diagram illustrates the concept of the Tolman cone angle, representing the steric

bulk of a phosphine ligand coordinated to a metal center.
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Caption: Conceptual diagram of the Tolman cone angle (θ).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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